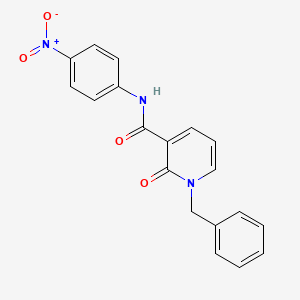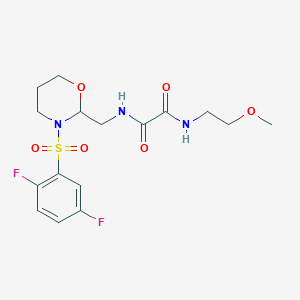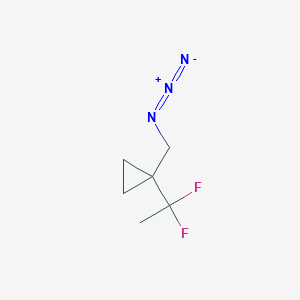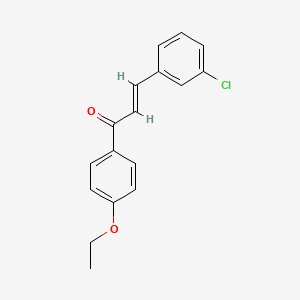![molecular formula C26H22N4O3 B2742787 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 896374-43-9](/img/structure/B2742787.png)
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide” is a synthetic compound that belongs to the class of quinazoline-based compounds. It contains a quinazoline moiety, which is a bicyclic compound containing two nitrogen atoms in one of the rings, and an indole moiety, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinazoline and indole derivatives are often synthesized through condensation reactions or cyclization reactions . The exact method would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline and indole moieties, along with the additional functional groups attached to these rings . The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
Quinazoline and indole derivatives can participate in a variety of chemical reactions, depending on the specific substituents present . These could include electrophilic substitution reactions, nucleophilic substitution reactions, or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, quinazoline and indole derivatives are often solid at room temperature and have high solubility in polar solvents . They may also exhibit tautomeric forms due to the presence of nitrogen atoms .Aplicaciones Científicas De Investigación
Antitumor Activities
Research into quinazolinone derivatives, such as the CB30865 analogs, has shown significant promise in antitumor activities. These compounds exhibit high growth-inhibitory activity and possess unique biochemical characteristics, including delayed, non-phase-specific cell-cycle arrest. The search for more water-soluble analogs aimed to enhance in vivo evaluations of this class of compounds, revealing that modifications could lead to increased cytotoxicity while retaining the unique biochemical characteristics of the parent compound (Bavetsias et al., 2002).
Antimicrobial and Anti-fungal Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anti-fungal activities. Certain compounds demonstrated potent in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as anti-fungal activity against Candida albicans and Aspergillus flavus, indicating the potential of these derivatives in addressing resistant microbial strains (Mohamed et al., 2010).
Antiviral Activities
Quinazolinone derivatives have also shown promise in antiviral research, with novel compounds being synthesized and evaluated against various respiratory and biodefense viruses. This research has highlighted the potential of these derivatives in combating infectious diseases, with certain compounds inhibiting the replication of avian influenza (H5N1) virus, among others (Selvam et al., 2007).
Anti-inflammatory and Analgesic Activities
Studies on new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been conducted to assess their analgesic and anti-inflammatory activities. These derivatives showed potent activities in animal models, offering insights into the development of new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).
Herbicidal Evaluation
The exploration of quinazolinone derivatives extends into agriculture, with studies on their herbicidal efficacy. A series of derivatives were synthesized and evaluated for their phytotoxicity against model plants, indicating potential applications as plant hormone inhibitors and offering a novel approach to weed management (Aibibuli et al., 2012).
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological activity. Quinazoline and indole derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory activities . The mechanism of action could involve interaction with various biological targets, such as enzymes or receptors .
Direcciones Futuras
Given the wide range of biological activities exhibited by quinazoline and indole derivatives, there is significant potential for the development of new therapeutic agents based on these structures . Future research could involve the synthesis and testing of various derivatives to identify compounds with potent and selective activity against specific biological targets .
Propiedades
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c31-24(27-14-13-19-15-28-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)29-26(30)33/h1-12,15,28H,13-14,16H2,(H,27,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVWNJXGZLUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(azepan-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742704.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2742707.png)
![1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2742709.png)
![4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2742710.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)
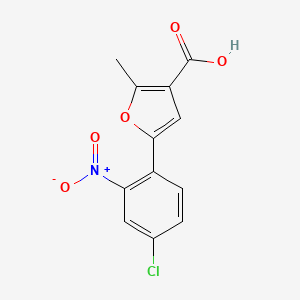
![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)
![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)
![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)
